(2E)-3-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and an ethyl group, as well as a propenone moiety attached to a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Pyrazole derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE: Similar structure with a bromine atom instead of chlorine.
(E)-3-(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chlorine atom and the ethyl group on the pyrazole ring can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C15H15ClN2O |
---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
(E)-3-(4-chloro-2-ethylpyrazol-3-yl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H15ClN2O/c1-3-18-14(13(16)10-17-18)8-9-15(19)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3/b9-8+ |
InChI Key |
ZMIHTYYTFUZPTI-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)Cl)/C=C/C(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C=CC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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